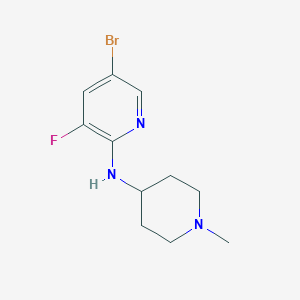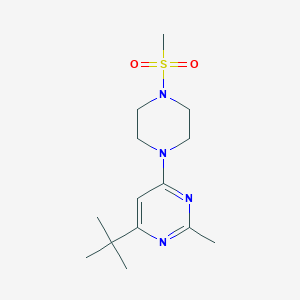![molecular formula C14H17N5O B15113401 5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15113401.png)
5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an aminopyridine group and an oxolane moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving suitable precursors such as β-diketones and amidines under acidic or basic conditions.
Substitution with Aminopyridine: The aminopyridine group is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with a halogenated aminopyridine derivative.
Attachment of the Oxolane Moiety: The oxolane group is attached through a reductive amination reaction, where the pyrimidine-aminopyridine intermediate reacts with an oxolane aldehyde in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Scientific Research Applications
5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar in structure but with a piperazine ring instead of an oxolane moiety.
6-(5-aminopyridin-2-yl)pyridin-3-amine: Features a similar aminopyridine group but lacks the pyrimidine core.
Uniqueness
5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring, aminopyridine group, and oxolane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N5O |
|---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
5-(6-aminopyridin-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H17N5O/c15-13-4-3-10(6-16-13)11-7-17-14(18-8-11)19-9-12-2-1-5-20-12/h3-4,6-8,12H,1-2,5,9H2,(H2,15,16)(H,17,18,19) |
InChI Key |
PZRHCIDIEVCQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C(C=N2)C3=CN=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B15113322.png)
![1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15113323.png)
![2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15113330.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B15113333.png)
![1-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B15113336.png)
![1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one](/img/structure/B15113341.png)
![1-(1-sec-butyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B15113342.png)
![2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113345.png)
![1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B15113369.png)
![1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15113374.png)
![2-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B15113382.png)
![6-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113398.png)


